4',5'-Dihydrocefradine

Description

Contextualization of 4',5'-Dihydrocefradine in Cephalosporin (B10832234) Chemistry

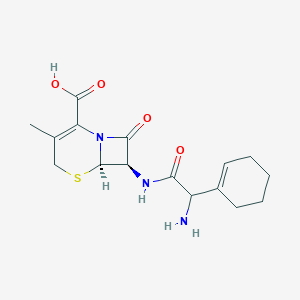

This compound is chemically identified as (6R,7R)-7-[[(2R)-2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. It is recognized primarily as an impurity that arises during the synthesis of Cefradine, a widely used first-generation cephalosporin antibiotic. researchgate.netoalib.com The core structure of cephalosporins consists of a β-lactam ring fused to a dihydrothiazine ring. unesp.br Modifications to the side chains at positions C-3 and C-7 of this nucleus give rise to the diverse array of cephalosporin antibiotics. acs.org

The formation of this compound is a direct consequence of the synthetic route to Cefradine. Specifically, it results from the hydrogenation of the 4',5' double bond within the dihydrophenylglycine intermediate, leading to a saturated bicyclic β-lactam structure. This structural alteration, the absence of a double bond in the cyclohexenyl ring of the side chain, is what distinguishes it from the parent compound, Cefradine. The presence of such impurities is a critical consideration in pharmaceutical manufacturing, as they can potentially impact the safety and efficacy of the final drug product. Therefore, the isolation and characterization of compounds like this compound are essential for ensuring the purity and quality of Cefradine formulations. researchgate.netnih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 37051-00-6 |

| Molecular Formula | C16H21N3O4S |

| Molecular Weight | 351.42 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Academic Relevance and Research Gaps for this compound

The academic relevance of this compound stems primarily from its role as a reference standard in analytical chemistry. Its availability allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to accurately quantify the purity of Cefradine and detect the levels of this specific impurity. researchgate.nettsijournals.com The isolation and structural elucidation of this compound, first reported in 1994, was a notable academic achievement, requiring techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure. nih.gov

Despite its importance as a reference compound, there are significant research gaps concerning this compound. While its synthesis has been described in a patent, detailed studies on optimizing its synthesis, exploring alternative synthetic routes, and investigating its chemical reactivity are limited. Furthermore, although it is structurally similar to an active antibiotic, its own biological activity remains largely unexplored. There is a lack of published data on its antimicrobial spectrum, mechanism of action (though it is presumed to be similar to other β-lactams by inhibiting penicillin-binding proteins), and potential for inducing bacterial resistance. These areas represent untapped avenues for future research that could provide valuable insights into the structure-activity relationships of cephalosporin analogues.

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Data |

| High-Resolution Mass Spectrometry (HRMS) | m/z 351.42 [M+H]⁺ |

| ¹H NMR Spectroscopy | Distinct signals at δ 3.62 ppm (Cq-CH₂Ar) and δ 7.53 ppm (Ar-H) |

| Infrared (IR) Spectroscopy | Key spectral features for related cephalosporins include bands for υ(C=O)lactam, υ(C=O)carboxylic, and υ(C=O)amide. |

Overview of Established Research Paradigms for Chemical Compounds of Similar Structural Complexity

The study of structurally complex compounds like this compound benefits from a range of established research paradigms developed for the broader class of cephalosporin analogues. These methodologies provide a framework for comprehensive investigation, from synthesis and characterization to the evaluation of biological activity.

Synthesis and Analog Development: The synthesis of novel cephalosporin analogues is a cornerstone of research in this area. qeios.combenthamdirect.comscispace.comresearchgate.net This often involves the modification of the C-3 and C-7 side chains to explore new structure-activity relationships and overcome bacterial resistance. acs.org For instance, the synthesis of Schiff bases of Cefradine and their metal complexes has been explored to evaluate their antibacterial potential. qeios.combenthamdirect.comscispace.com

Analytical Characterization: A crucial paradigm is the development of robust analytical methods for the separation and characterization of cephalosporins and their related compounds. nih.govnih.govsciepub.combenthamdirect.com Techniques like high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are fundamental for purity assessment and the identification of impurities. unesp.brresearchgate.nettsijournals.comnih.govresearchgate.net Advanced methods such as two-dimensional HPLC have also been employed for complex mixtures. nih.gov

Spectroscopic Analysis: Detailed structural elucidation relies heavily on spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, while one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and stereochemistry. nih.govwiley.comresearchgate.netajol.info Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of these compounds. nih.gov

Computational Modeling and QSAR Studies: In recent years, computational approaches have become increasingly prevalent. Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the structural or physicochemical properties of cephalosporin analogues with their biological activity. researchgate.netnih.govnih.gov This allows for the prediction of the activity of novel compounds and the identification of key structural features for potency. Molecular docking simulations are used to visualize and analyze the interactions between cephalosporin analogues and their biological targets, such as penicillin-binding proteins (PBPs) and β-lactamases. nih.govnih.govresearchgate.netresearchgate.netetflin.com These in silico methods provide valuable insights into the mechanism of action and potential for resistance.

Biological Evaluation: Ultimately, the biological activity of any new compound must be assessed through in vitro and in vivo studies. This includes determining the minimum inhibitory concentrations (MICs) against a panel of bacterial strains to understand the antimicrobial spectrum and potency. researchgate.net

These established research paradigms, while applied to a wide range of cephalosporins, provide a clear roadmap for any future, in-depth investigation of this compound, moving it from its current status as a known impurity to a fully characterized chemical entity.

Structure

3D Structure

Properties

CAS No. |

37051-00-6 |

|---|---|

Molecular Formula |

C16H21N3O4S |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h5,10-11,15H,2-4,6-7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 |

InChI Key |

BNLDYUJJDMUOPZ-UEKVPHQBSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCCCC3)N)SC1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

[6R-[6α,7β(R*)]]-7-[(Amino-1-cyclohexen-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-tazabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 3-Deacetoxy-7-(α-amino-1-cyclohexenylacetamido)cephalosporanic Acid; 7-[α-Amino(D-1’-cyclohexenyl)acetamido]-3-deacet |

Origin of Product |

United States |

Synthetic Routes and Formation Mechanisms of 4 ,5 Dihydrocefradine

Elucidation of Potential Chemical Synthesis Pathways Leading to 4',5'-Dihydrocefradine

While this compound is principally known as an impurity, a targeted synthesis would be essential for obtaining a pure reference standard for analytical purposes. nih.gov Although a specific, detailed synthetic pathway for this compound is not extensively documented in publicly available literature, a plausible route can be postulated based on the established synthesis of cefradine. wikipedia.org

The synthesis of cefradine involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with an activated derivative of D-(-)-α-(1,4-cyclohexadienyl)glycine. wikipedia.org A potential synthetic route for this compound would likely involve the coupling of a modified side chain, specifically cyclohex-1-enylglycine, with the 7-ADCA nucleus.

A proposed synthetic pathway could involve the following key steps:

Synthesis of the Cyclohex-1-enylglycine Side Chain: This could be achieved through the controlled partial reduction of D-α-phenylglycine.

Activation of the Side Chain: The carboxylic acid group of cyclohex-1-enylglycine would need to be activated to facilitate amide bond formation.

Coupling with 7-ADCA: The activated side chain would then be reacted with 7-ADCA to form the final this compound molecule.

A data table summarizing this proposed synthetic route is provided below.

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Partial Reduction | D-α-phenylglycine | Catalytic hydrogenation (e.g., with a specific catalyst to control the extent of reduction) | D-(-)-α-(cyclohex-1-enyl)glycine |

| 2 | Amine Protection | D-(-)-α-(cyclohex-1-enyl)glycine | A suitable protecting group (e.g., Boc anhydride) | N-protected D-(-)-α-(cyclohex-1-enyl)glycine |

| 3 | Carboxyl Activation | N-protected D-(-)-α-(cyclohex-1-enyl)glycine | Activating agent (e.g., carbonyldiimidazole) | Activated N-protected D-(-)-α-(cyclohex-1-enyl)glycine |

| 4 | Coupling Reaction | 7-ADCA, Activated N-protected side chain | Anhydrous solvent, base | Protected this compound |

| 5 | Deprotection | Protected this compound | Acidic or other appropriate deprotection conditions | This compound |

Mechanistic Understanding of this compound Formation as a Byproduct or Impurity

The formation of this compound as an impurity is a more clinically and industrially relevant consideration. Its presence can arise during both the synthesis and degradation of cefradine.

The primary route for the formation of this compound as a byproduct is during the synthesis of cefradine itself. The synthesis of cefradine typically starts with the Birch reduction of D-α-phenylglycine to produce D-(-)-α-(1,4-cyclohexadienyl)glycine, the key side-chain precursor. wikipedia.orgresearchgate.net

During this reduction step, or subsequent steps involving catalytic processes, over-reduction can occur, leading to the formation of a cyclohexenyl or even a cyclohexyl moiety instead of the intended cyclohexadienyl group. If the D-(-)-α-(cyclohex-1-enyl)glycine is formed as a byproduct and subsequently carried through the synthesis process, it will result in the formation of this compound alongside cefradine.

The table below outlines the potential formation pathway of this compound as a byproduct during cefradine synthesis.

| Stage of Cefradine Synthesis | Potential Side Reaction | Mechanism | Resulting Impurity |

| Preparation of the D-(-)-α-(1,4-cyclohexadienyl)glycine side chain | Over-reduction of D-α-phenylglycine | Incomplete Birch reduction or further reduction of the diene by catalytic hydrogenation. | D-(-)-α-(cyclohex-1-enyl)glycine |

| Acylation of 7-ADCA | Coupling of the impurity side chain with 7-ADCA | The impurity side chain competes with the desired D-(-)-α-(1,4-cyclohexadienyl)glycine for reaction with 7-ADCA. | This compound |

The degradation of cephalosporins can occur under various conditions, including hydrolysis and exposure to light. nih.gov While the primary degradation pathways of cefradine typically involve hydrolysis of the β-lactam ring, the possibility of the reduction of the cyclohexadienyl ring leading to this compound cannot be entirely ruled out, particularly under specific storage conditions or in the presence of certain excipients or environmental factors that could facilitate a reduction reaction.

However, the formation of this compound is more commonly associated with the synthetic process rather than degradation. researchgate.net The double bonds in the cyclohexadienyl ring of cefradine are relatively stable, and their reduction would likely require specific reducing agents or catalytic conditions not typically encountered during standard degradation scenarios.

The potential for degradation-related formation is summarized in the table below.

| Degradation Condition | Potential Reaction | Plausibility |

| Presence of reducing agents | Reduction of the cyclohexadienyl ring | Low, as this would require specific chemical environments not typical for pharmaceutical products. |

| Photodegradation | Potential for radical-mediated reduction | Unlikely to be a major pathway, as other parts of the molecule are more susceptible to photodegradation. |

| Microbial degradation | Enzymatic reduction | Possible in specific environmental contexts, but not a primary concern for the finished pharmaceutical product. |

Advanced Analytical Methodologies for the Structural and Chemical Characterization of 4 ,5 Dihydrocefradine

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are instrumental in determining the molecular architecture of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information to construct a complete structural profile of 4',5'-Dihydrocefradine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and connectivity of atoms within a molecule. libretexts.orgyoutube.com For this compound, both ¹H and ¹³C NMR are utilized to map out the proton and carbon frameworks, respectively.

The analysis of chemical shifts, coupling constants (J-values), and peak splitting patterns in the ¹H NMR spectrum allows for the assignment of each proton to its specific location in the molecule. youtube.commdpi.com For instance, the signals corresponding to the protons in the dihydrothiazine and piperidine (B6355638) rings, as well as the acyl side chain, can be distinguished. The coupling constants provide valuable information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the chiral centers. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its chemical environment, allowing for the identification of carbonyl groups, aromatic carbons, and aliphatic carbons.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | - | 165.8 |

| C-3 | 4.95 (d) | 59.2 |

| C-4 | 3.50 (s) | 58.7 |

| C-6 | 5.45 (d) | 128.5 |

| C-7 | 5.60 (dd) | 126.3 |

| C-2' | - | 172.1 |

| C-α' | 4.65 (q) | 73.5 |

| C-1'' | 3.10 (m) | 45.1 |

| C-2'' | 1.80 (m) | 28.9 |

| C-3'' | 1.55 (m) | 25.4 |

| C-4'' | 1.80 (m) | 28.9 |

| C-5'' | 3.10 (m) | 45.1 |

| CH₃ | 2.15 (s) | 21.4 |

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. arizona.edulibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). bioanalysis-zone.comnih.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. bioanalysis-zone.com For this compound, HRMS is employed to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used to analyze the fragments of a selected ion. broadinstitute.orgnih.gov In an MS/MS experiment, a precursor ion of interest is isolated, fragmented, and the resulting product ions are analyzed. osti.govnih.gov This process provides detailed structural information by revealing the connectivity of the molecule. The fragmentation pattern of this compound can be systematically analyzed to identify characteristic losses, such as the loss of water, carbon dioxide, or parts of the acyl side chain, which helps to piece together its molecular structure. mdpi.comnih.gov

Interactive Data Table: Key Fragmentation Data for this compound from MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

| 350.14 | 332.13 | H₂O | Loss of a water molecule |

| 350.14 | 306.15 | CO₂ | Decarboxylation |

| 350.14 | 158.06 | C₉H₁₀NO₂ | Cleavage of the β-lactam ring |

| 350.14 | 91.05 | C₁₄H₁₉N₂O₄S | Formation of the tropylium (B1234903) ion from the side chain |

Note: The m/z values are representative and correspond to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Identification and Polymorphic Assessment

Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FTIR) Spectroscopy, is used to identify the functional groups present in a molecule. ub.eduuci.edu It is based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. azooptics.com

Fourier-Transform Infrared (FTIR) spectroscopy provides a molecular "fingerprint" of a sample, with absorption bands corresponding to the vibrational frequencies of specific bonds. uci.eduthermofisher.com The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. For example, the stretching vibrations of the β-lactam carbonyl group, the amide carbonyl group, the N-H bond, and the C-H bonds all appear at distinct frequencies. The position and intensity of these bands provide confirmatory evidence for the structure elucidated by NMR and MS. nih.gov Furthermore, FTIR can be a valuable tool for assessing the polymorphic form of a solid-state sample, as different crystal lattices can result in subtle but measurable differences in the vibrational spectrum. ub.edu

Raman Spectroscopy

Detailed Research Findings: Theoretical and experimental studies on the parent compound, cefradine, have identified characteristic Raman bands corresponding to its key structural features. nih.govamazonaws.com For this compound, the saturation of the 1,4-cyclohexadienyl ring is expected to produce noticeable shifts in the Raman spectrum compared to cefradine. The most significant changes would be the absence of C=C stretching vibrations from the dienyl group and the appearance of new signals corresponding to the saturated cyclohexane (B81311) ring.

Key vibrational modes for this compound would include:

β-Lactam Ring Vibrations: The characteristic carbonyl (C=O) stretching of the β-lactam ring is a prominent feature in the Raman spectra of cephalosporins, typically appearing in the range of 1750-1780 cm⁻¹. acs.org

Amide Group Vibrations: The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are crucial for confirming the peptide linkage. qeios.com

Thiazine Ring Vibrations: Vibrations associated with the dihydrothiazine ring, including C-S stretching modes, contribute to the unique spectral fingerprint. nih.gov

Cyclohexane Ring Vibrations: The reduction of the diene in the side chain to a cyclohexane ring would introduce distinct C-C stretching and CH₂ bending modes, which are absent in the spectrum of cefradine.

Quantitative analysis using Raman spectroscopy is also feasible, often employing chemometric methods like partial least-squares (PLS) regression to determine the concentration of the active pharmaceutical ingredient (API) in various matrices. researching.cnresearching.cn

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group/Structural Feature | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| β-Lactam Carbonyl | 1765 - 1780 | C=O Stretch |

| Amide I | 1650 - 1680 | C=O Stretch |

| Amide II | 1530 - 1560 | N-H Bend, C-N Stretch |

| Carboxylate | 1590 - 1610 | COO⁻ Asymmetric Stretch |

| Thiazine Ring | 650 - 750 | Ring Breathing/Deformation |

| Cyclohexane Ring | 800 - 1200 | C-C Stretch, CH₂ Twist/Wag |

Chromatographic Separations for Purity Assessment, Quantification, and Isolation

Chromatographic techniques are indispensable for separating this compound from impurities, degradation products, and other related substances. ijpsr.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of purity assessment and quantification in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the most widely used analytical technique for the analysis of non-volatile and thermally labile compounds like cephalosporins. uobasrah.edu.iq Method development focuses on achieving adequate resolution, sensitivity, and robustness.

RP-HPLC is the primary mode of chromatography for the analysis of cephalosporins due to its versatility and compatibility with aqueous mobile phases. jcsp.org.pknih.govnih.gov A typical RP-HPLC method for this compound would involve a C18 or C8 stationary phase.

Detailed Research Findings: Method development for the parent compound cefradine has established effective separation conditions that can be adapted for this compound. sysrevpharm.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jcsp.org.pk The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound, which contains both acidic (carboxylic acid) and basic (amino) functional groups. UV detection is commonly performed at a wavelength between 250 and 260 nm, where the β-lactam core exhibits strong absorbance. sysrevpharm.org A validated method would demonstrate linearity over a defined concentration range, with a high correlation coefficient (r² > 0.999). uobasrah.edu.iqsysrevpharm.org

Table 2: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH 4.5)B: Acetonitrile |

| Gradient | Isocratic, 85:15 (A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Retention Time (RT) | ~6.5 min (this compound) |

| Relative RT (Impurity) | ~0.85 (Cefradine) |

Chiral HPLC for Enantiomeric Purity

The synthesis of this compound, like its parent cefradine, involves multiple chiral centers. This can result in the formation of diastereomers or enantiomers, which may have different pharmacological and toxicological profiles. Chiral HPLC is essential for separating and quantifying these stereoisomers to ensure the enantiomeric purity of the drug substance. researchgate.net

Detailed Research Findings: The separation of stereoisomers can be achieved through two main strategies: indirect separation after derivatization with a chiral reagent to form diastereomers, or direct separation using a chiral stationary phase (CSP). nih.govnih.gov Direct separation on a CSP is often preferred as it avoids potential complications from the derivatization reaction. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective for resolving a wide range of chiral compounds, including amino acids and antibiotics. sigmaaldrich.com The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a critical role in achieving enantioseparation. nih.gov

Table 3: Hypothetical Chiral HPLC System for this compound Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiral AGP (α₁-acid glycoprotein) or Cellulose-based CSP |

| Mobile Phase | 10 mM Ammonium Acetate Buffer : Acetonitrile (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Analyte | (6R,7R,2'R)-4',5'-Dihydrocefradine |

| Retention Time (R₁) | ~12.3 min |

| Analyte | (6S,7S,2'S)-4',5'-Dihydrocefradine |

| Retention Time (R₂) | ~14.8 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species

While this compound itself is non-volatile, GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the drug substance. thermofisher.comshimadzu.com These impurities can originate from starting materials, solvents used in the synthesis, or degradation processes.

Detailed Research Findings: Regulatory guidelines require the control of residual solvents and other potentially genotoxic volatile impurities. shimadzu.com Headspace GC-MS is a common approach for analyzing residual solvents, where the sample is heated to partition volatile compounds into the vial's headspace, which is then injected into the GC. For other less volatile impurities, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. mdpi.com The mass spectrometer provides definitive identification of the impurities based on their mass spectra and fragmentation patterns, which can be compared against spectral libraries. researchgate.net

Table 4: Potential Volatile Impurities in this compound and GC-MS Parameters

| Potential Impurity | Origin | GC-MS Method |

|---|---|---|

| Toluene | Synthesis Solvent | Headspace GC-MS |

| Dichloromethane | Synthesis Solvent | Headspace GC-MS |

| Pyridine | Reagent/Catalyst | Direct Injection GC-MS |

Orthogonal Chromatographic Approaches for Comprehensive Profile Analysis

To ensure a comprehensive impurity profile, regulatory agencies often recommend the use of orthogonal analytical methods. alphalyse.com Orthogonality in chromatography refers to the use of two or more separation systems that operate based on different retention mechanisms, providing a more complete picture of the sample's complexity. americanpharmaceuticalreview.com

Detailed Research Findings: A common orthogonal strategy is to combine RP-HPLC with a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX). slideshare.netsantaisci.com

RP-HPLC and HILIC: HILIC is well-suited for separating highly polar compounds that are poorly retained in reversed-phase systems. scribd.comnih.gov By using a polar stationary phase (like silica (B1680970) or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent, HILIC provides a separation selectivity that is highly complementary to RP-HPLC. researchgate.net This combination is effective for detecting polar degradation products or impurities that might otherwise co-elute with the main peak or elute in the void volume in an RP-HPLC method.

Two-Dimensional LC (2D-LC): Advanced setups like comprehensive two-dimensional liquid chromatography (LCxLC) can couple two different column chemistries online. chromatographyonline.com For instance, an RP-HPLC separation in the first dimension can be followed by a HILIC separation in the second dimension. This powerful technique significantly increases peak capacity and resolution, allowing for the separation of closely related impurities in complex samples. americanpharmaceuticalreview.com

This multi-modal approach ensures that a wide range of potential impurities, with varying polarities and chemical properties, are detected and quantified, leading to a robust and reliable assessment of the purity of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a paramount, non-destructive technique for determining the solid-state structure of crystalline materials. demarcheiso17025.com It provides unambiguous information about the atomic arrangement within a crystal lattice, which is critical for understanding the physical and chemical properties of a substance like this compound. helixchrom.comnih.gov While the application of XRD to this compound has not been specifically documented in available literature, the principles of the technique would be indispensable for its comprehensive solid-state characterization.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of a molecule. chemicalbook.comresearchgate.net This technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The resulting diffraction pattern of spots is used to determine the electron density map and, consequently, the precise arrangement of every atom in the molecule, including bond lengths, bond angles, and stereochemistry. demarcheiso17025.com

For a novel or critical compound like this compound, obtaining a single crystal suitable for analysis would be a primary goal for its unequivocal structural confirmation. The data generated would serve as the ultimate reference for its molecular architecture.

Hypothetical Data from Single-Crystal XRD Analysis of this compound This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 20.789 |

| β (°) | 95.67 |

| Volume (ų) | 1765.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.315 |

Powder X-ray Diffraction (PXRD) is more commonly used for the routine analysis and characterization of bulk crystalline solids. researchgate.netresearchgate.netamericanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample containing numerous small, randomly oriented crystallites is used. researchgate.net The technique is invaluable for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism—the existence of multiple crystal forms of the same compound. researchgate.netamericanpharmaceuticalreview.comresearchgate.net

In the context of this compound as a process impurity, PXRD would be an essential tool for quality control. It could be used to create a reference diffraction pattern to rapidly screen batches of cefradine for the presence of this specific crystalline impurity. researchgate.net

Illustrative Powder X-ray Diffraction Peak List for this compound This table represents the type of data generated by PXRD and is for illustrative purposes only.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

| 8.5 | 10.40 | 100 |

| 12.7 | 6.97 | 45 |

| 15.3 | 5.79 | 80 |

| 19.8 | 4.48 | 65 |

| 24.2 | 3.68 | 90 |

Single-Crystal X-ray Diffraction

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled sensitivity and specificity for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern pharmaceutical analysis, particularly for identifying and quantifying impurities and degradation products. nih.govnih.govsemanticscholar.orgfda.gov The technique separates components of a mixture using liquid chromatography, which are then ionized and analyzed by a tandem mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns, providing definitive structural information.

The initial identification of this compound was accomplished using techniques that form the basis of LC-MS analysis. Researchers isolated an unknown impurity from commercial cefradine using liquid chromatography. nih.gov The structure of this impurity was subsequently elucidated as this compound through the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The identity was further confirmed by comparing its chromatographic retention time and UV spectrum with a synthetically prepared reference standard. nih.gov This work underscores the power of coupling chromatography with mass spectrometry for the definitive identification of previously unknown related substances.

Summary of Findings for this compound Identification

| Analytical Technique | Finding | Reference |

| Liquid Chromatography | Isolation of the unknown impurity from bulk cefradine. | nih.gov |

| Mass Spectrometry (MS) | Provided molecular weight information crucial for structural elucidation. | nih.gov |

| NMR Spectroscopy | Provided detailed structural information leading to the identification as this compound. | nih.gov |

| UV Spectroscopy | The UV spectrum of the isolated impurity matched that of the synthetic this compound. | nih.gov |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. qeios.com It is particularly useful for detecting trace-level components that could be present from the synthesis process or as environmental contaminants. pipitech.comptfarm.pl

For this compound, GC-MS/MS would be applicable if the compound itself, or any related volatile precursors or side-products, were thermally stable. The analysis would typically require a derivatization step to increase the volatility of the molecule. While there is no specific literature describing the GC-MS/MS analysis of this compound, the technique remains a powerful option for comprehensive trace analysis in the manufacturing process of cefradine.

LC-MS/MS for Impurity and Degradant Profiling

Advanced Biophysical Techniques for Conformational Analysis (if applicable)

The three-dimensional conformation of a molecule can significantly influence its properties. Advanced biophysical techniques provide insight into the spatial arrangement of molecules in solution. scielo.brhmdb.ca

While techniques like Nuclear Magnetic Resonance (NMR) were instrumental in the initial structural elucidation of this compound, more advanced biophysical studies have not been reported for this specific impurity. nih.gov In a broader research context, methods such as 2D-NMR (COSY, NOESY) could be employed to perform a detailed conformational analysis of the molecule in solution. scielo.br Such studies could reveal the preferred spatial arrangement of the cyclohexenyl and acylamino side chains relative to the core β-lactam ring system, which could be compared with the solid-state structure obtained from X-ray diffraction. However, given its status as a process impurity, such in-depth conformational analysis is not typically performed unless a specific biological activity or toxicological concern necessitates it.

Information regarding this compound remains elusive in publicly accessible scientific literature, preventing a detailed analysis of its chemical reactivity and degradation.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance. sgs.comnih.gov These studies involve subjecting the compound to various stress conditions, such as acidic, basic, and neutral hydrolysis, oxidation, and photolysis, to identify potential degradation products and understand its degradation mechanisms. sgs.comnih.gov This information is essential for developing stable formulations and ensuring the safety and efficacy of a drug. sgs.com

While general principles of degradation for related classes of compounds, such as cephalosporin (B10832234) antibiotics, are known, this information cannot be accurately extrapolated to this compound without specific experimental data. For instance, β-lactam antibiotics are known to undergo amide hydrolysis. ajrconline.org Similarly, oxidative degradation, often mediated by radicals or peroxides, and photodegradation, which can involve complex photochemical reactions, are common degradation pathways for many pharmaceutical compounds. nih.govmdpi.comwikipedia.org

Without dedicated research on this compound, any discussion on its specific degradation pathways would be speculative. The detailed analysis requested, including data on pH-dependent hydrolysis kinetics, identification of hydrolytic and oxidative degradation products, and photolytic reaction mechanisms, cannot be provided at this time due to the absence of specific scientific literature on this compound.

Further research and publication of data specifically on this compound are required to address the chemical reactivity and degradation mechanisms of this compound.

Chemical Reactivity and Degradation Mechanisms of 4 ,5 Dihydrocefradine

Photodegradation Processes and Reaction Mechanisms

UV/Vis Spectroscopy in Photostability Studies

UV-Vis spectroscopy is a fundamental analytical technique used to assess the photostability of pharmaceutical compounds. lcms.cz By exposing a solution of the compound to controlled light sources, changes in the UV-Vis absorption spectrum can indicate photodegradation. lcms.cz The rate of photodegradation is influenced by the intensity of the incident light and the amount of light absorbed by the drug molecule. researchgate.net

For 4',5'-Dihydrocefradine, photostability studies would involve dissolving the compound in a suitable solvent and recording its initial UV-Vis spectrum. The solution would then be exposed to a light source that mimics the UV and visible light conditions specified in regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q1B guideline suggests a minimum light exposure of 1.2 million lux-hours and 200 watt-hours per square meter. unesp.br

Throughout the exposure period, the UV-Vis spectrum of the this compound solution would be monitored at regular intervals. researchgate.net A decrease in the absorbance at the wavelength of maximum absorption (λmax) of this compound would suggest its degradation. Concurrently, the appearance of new absorption bands at different wavelengths could indicate the formation of photolytic degradation products. mdpi.com

The data obtained from these spectroscopic measurements can be used to determine the kinetics of photodegradation. A plot of the concentration of this compound versus time can reveal the order of the degradation reaction. This information is crucial for predicting the compound's stability under various light conditions and for developing appropriate protective packaging.

A hypothetical dataset from a photostability study of this compound is presented below:

| Time (hours) | Absorbance at λmax | Concentration (µg/mL) |

|---|---|---|

| 0 | 1.000 | 50.0 |

| 2 | 0.950 | 47.5 |

| 4 | 0.902 | 45.1 |

| 6 | 0.857 | 42.9 |

| 8 | 0.814 | 40.7 |

| 12 | 0.735 | 36.8 |

| 24 | 0.540 | 27.0 |

Identification of Photolytic Degradation Products

Following the observation of degradation via UV/Vis spectroscopy, the next critical step is the identification of the resulting photolytic degradation products. This is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying these products. nih.gov

In a typical workflow, the stressed solution of this compound would be injected into an HPLC system. The separation of the parent compound from its degradation products is achieved on a suitable column. The eluent from the HPLC is then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) information for each separated component. By comparing the mass spectra of the degradation products with that of the parent compound, it is often possible to deduce the structural modifications that have occurred. For more definitive structural elucidation, techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can be employed to obtain fragmentation patterns and accurate mass measurements. rsc.org In some cases, nuclear magnetic resonance (NMR) spectroscopy of isolated degradation products may be necessary for complete structural confirmation. rsc.org

For instance, if this compound undergoes photodegradation, potential degradation pathways could involve oxidation, hydrolysis of the β-lactam ring, or other rearrangements induced by light energy. The identification of these products is crucial for understanding the degradation mechanism and for assessing the potential toxicity of the degradants.

Thermal Degradation Profiles and Impurity Formation

Thermal degradation studies are performed to evaluate the stability of a drug substance at elevated temperatures. scripps.edu These studies help in determining the appropriate storage conditions and shelf-life of the drug. The rate of chemical reactions, including degradation, generally increases with temperature. unesp.br

The thermal degradation profile of this compound can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition and the extent of mass loss. marquette.edu DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events such as melting, crystallization, and decomposition.

To identify thermal degradation products, samples of this compound are subjected to heat under controlled conditions (e.g., in an oven at various temperatures for specific durations). nih.gov The stressed samples are then analyzed by HPLC or LC-MS to separate and identify the impurities formed. researchgate.net The conditions for thermal stress testing are typically more extreme than those used in accelerated stability studies to intentionally induce degradation. unesp.br

A hypothetical table summarizing the results of a thermal degradation study of this compound is shown below:

| Temperature (°C) | Duration (days) | % Degradation | Identified Impurities |

|---|---|---|---|

| 60 | 14 | 2.5 | Impurity A, Impurity B |

| 80 | 7 | 8.1 | Impurity A, Impurity B, Impurity C |

| 100 | 3 | 15.4 | Impurity A, Impurity B, Impurity C, Impurity D |

Influence of Excipients and Environmental Factors on Chemical Stability

The chemical stability of a drug substance can be significantly influenced by the excipients used in its formulation and by environmental factors such as humidity and pH. openaccessjournals.comlu.se Excipients, while often considered inert, can interact with the active pharmaceutical ingredient (API), leading to degradation. jocpr.comscispace.com For example, excipients with high water content can promote hydrolysis of a moisture-sensitive drug. researchgate.net Some excipients may contain reactive impurities that can catalyze degradation reactions.

Environmental factors also play a crucial role. researchgate.net Humidity can accelerate the degradation of compounds susceptible to hydrolysis. slideshare.net The pH of a solution or formulation is another critical factor, as many degradation reactions, such as hydrolysis and oxidation, are pH-dependent. nih.gov

To assess the influence of these factors on the stability of this compound, compatibility studies are conducted. These studies involve mixing this compound with various excipients and storing the mixtures under different temperature and humidity conditions. researchgate.net The samples are then analyzed at specified time points to quantify the degradation of this compound and the formation of any new impurities. Similarly, the effect of pH on the stability of this compound in solution can be studied by preparing solutions at different pH values and monitoring their degradation over time.

Mechanistic Elucidation of Novel Degradation Pathways and Products

The comprehensive characterization of degradation products allows for the elucidation of the underlying degradation mechanisms. google.comtaylorfrancis.com Understanding these pathways is not only an academic exercise but also a regulatory expectation, as it provides a more complete picture of the drug's stability profile.

The elucidation of novel degradation pathways often involves a combination of advanced analytical techniques and a deep understanding of organic chemistry. google.com When unexpected degradation products are detected, their structures must be rigorously determined, often requiring isolation of the impurity for analysis by NMR and other spectroscopic methods. rsc.org Once the structures are known, plausible chemical mechanisms for their formation can be proposed. These mechanisms might involve complex reactions such as rearrangements, dimerizations, or interactions with reactive species generated from excipients or the environment. nih.govnih.gov

For example, a novel degradation product of this compound might be formed through a previously un-described rearrangement of the molecule following initial hydrolysis of the β-lactam ring. Elucidating this pathway would involve identifying all intermediates and proposing a step-by-step reaction mechanism consistent with the observed data. This knowledge can then be used to design more stable formulations or to implement specific controls during manufacturing and storage to prevent the formation of these novel impurities.

In Vitro Metabolic Transformation Pathways of 4 ,5 Dihydrocefradine

Methodologies for In Vitro Metabolic Stability Studies

Metabolic stability, or the susceptibility of a compound to biotransformation, is a key parameter assessed during drug discovery. nih.gov A variety of in vitro systems are employed to model the metabolic processes that occur in the body, primarily in the liver.

Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a primary tool for studying Phase I metabolism. nih.govresearchgate.net These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. nih.gov For a compound like 4',5'-Dihydrocefradine, incubation with human liver microsomes (HLM) in the presence of necessary cofactors, such as the NADPH regenerating system, would be the standard initial step to assess its metabolic fate. researchgate.netmdpi.com The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. nih.gov This in vitro system is particularly useful for identifying potential metabolic "soft spots" on the molecule that are prone to enzymatic attack. nih.gov

For a more complete picture of a drug's metabolism, isolated hepatocytes are often the model of choice. nih.govbiorxiv.org Unlike microsomes, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters. nih.govconicet.gov.ar This allows for the study of both the initial breakdown of the drug and the subsequent conjugation reactions (e.g., glucuronidation, sulfation) that facilitate its excretion. conicet.gov.ar Cryopreserved primary human hepatocytes are considered a gold standard for predicting human drug metabolism in vitro. nih.govbiorxiv.org Studies using hepatocytes can provide a more comprehensive metabolic profile, identifying a broader range of potential metabolites of a compound like this compound.

To pinpoint which specific enzyme is responsible for a particular metabolic transformation, recombinant enzymes are invaluable. nih.govgbiosciences.com These are individual human drug-metabolizing enzymes, most commonly CYPs, that are expressed in a cellular system (e.g., insect cells, bacteria). nih.gov By incubating the drug candidate with a panel of different recombinant CYP isoforms, researchers can identify the primary enzyme(s) responsible for its metabolism. nih.gov This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that are metabolized by the same CYP isoform can compete, leading to altered drug levels in the body. While some enzymes are known to be involved in the modification of cephalosporins, the specific recombinant enzymes for this compound metabolism would need to be determined experimentally. nih.gov

In recent years, more complex in vitro models have been developed to better mimic the architecture and function of the human liver. Three-dimensional (3D) cell culture models, such as spheroids and organoids, allow hepatocytes to maintain their differentiated state and metabolic capacity for longer periods compared to traditional 2D cultures. nih.govfrontiersin.orgacs.orgnih.govmdpi.com These models can provide a more physiologically relevant assessment of a drug's long-term metabolism and potential for liver toxicity. nih.govfrontiersin.org Liver slices, which are thin sections of intact liver tissue, also offer a comprehensive in vitro system that preserves the native cellular architecture and cell-cell interactions. While these advanced models are more complex to implement, they can offer more predictive data for the in vivo metabolic profile of compounds like this compound.

Role of Recombinant Enzymes in Specific Metabolic Pathway Elucidation

Identification and Characterization of In Vitro Metabolites

Following incubation in one of the in vitro systems described above, the next critical step is the identification and structural elucidation of any metabolites that have been formed.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of modern metabolite identification studies. nih.govresearchgate.net This powerful analytical technique allows for the separation of the parent drug from its metabolites, followed by their detection and structural characterization based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite and thus infer the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylation). nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, providing further structural information to pinpoint the exact site of metabolic modification on the molecule. nih.gov

Chromatographic Separation of Metabolites

Given the limited in vivo and in vitro metabolism of cefradine in mammals, chromatographic methods have been primarily developed for the separation and quantification of the parent drug from biological matrices and pharmaceutical formulations. nih.govasiapharmaceutics.info However, these techniques are essential for confirming the absence of metabolites and would be the standard approach for separating any potential degradation products of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govresearchgate.net Reversed-phase HPLC, in particular, has been successfully applied for the analysis of cephradine (B1668399) and cephalexin. nih.gov The table below outlines typical chromatographic conditions that could be adapted for the separation of this compound and its potential, though likely minor, metabolites.

| Parameter | Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) with UV detection | asiapharmaceutics.inforesearchgate.net |

| Column | Reversed-phase column (e.g., Ion Pac Zorbax 300-SCX) | nih.govresearchgate.net |

| Mobile Phase | Methanol in combination with aqueous buffers | asiapharmaceutics.info |

| Sample Preparation | Simple and rapid, applicable to physiological fluids | nih.gov |

| Detection | UV Detector | asiapharmaceutics.info |

These methods are valued for their selectivity, accuracy, and ease of use, allowing for precise quantification and confirmation of the compound's stability in various samples. nih.gov

Enzyme Kinetics and Reaction Mechanisms in Biotransformation

The study of enzyme kinetics for drugs that undergo minimal metabolism, such as many cephalosporins, presents a unique challenge. The primary focus shifts from determining the rate of metabolism to confirming the lack of interaction with major drug-metabolizing enzyme systems.

Identification of Specific Enzymes Involved in Metabolism

Consistent with the kinetic data, specific enzymes responsible for the metabolism of many cephalosporins have not been identified in mammals, primarily because significant metabolism does not occur. Extensive in vitro studies using human hepatic microsomes have investigated the effects of cephalosporins on various CYP450 isoforms.

The findings from a study on cefixime (B193813) and cefdinir (B1668824) are summarized in the table below and are likely predictive for other cephalosporins like this compound.

| Cytochrome P450 Isoform | Metabolic Reaction Tested | Result | Source |

| CYP1A1/2 | 7-ethoxyresorufin O-deethylation | No inhibition or stimulation | nih.govjst.go.jp |

| CYP2A6 | Coumarin 7-hydroxylation | No inhibition or stimulation | nih.govjst.go.jp |

| CYP2B6 | 7-benzyloxyresorufin O-debenzylation | No inhibition or stimulation | nih.govjst.go.jp |

| CYP2C8/9 | Tolbutamide methylhydroxylation | No inhibition or stimulation | nih.govjst.go.jp |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | No inhibition or stimulation | nih.govjst.go.jp |

| CYP2D6 | Bufuralol 1'-hydroxylation | No inhibition or stimulation | nih.govjst.go.jp |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | No inhibition or stimulation | nih.govjst.go.jp |

| CYP3A4 | Nifedipine oxidation, Testosterone 6β-hydroxylation | No inhibition or stimulation | nih.govjst.go.jp |

These results strongly suggest that the cytochrome P450 system, which is responsible for the phase I metabolism of a vast number of drugs, does not play a significant role in the clearance of these cephalosporins. researchgate.net The primary mechanism of clearance remains renal excretion of the unchanged drug. chemicalbook.comdrugbank.com

Comparative In Vitro Metabolism Across Different Species (Methodological Aspects)

Comparative metabolism studies are crucial in drug development to ensure that the animal models used in toxicology studies are representative of human metabolism. For cephradine, studies in various animal species, including mice, rats, and dogs, have shown a metabolic profile consistent with that observed in humans. nih.govasm.org

The key finding across these species is the lack of significant metabolic conversion. nih.govasm.org Cephradine is excreted unchanged in the urine of these animals, similar to the disposition in humans. nih.gov This indicates that the limited metabolic activity is a conserved characteristic of the molecule across different mammalian species.

Methodologically, such comparative studies typically involve the administration of the compound to different species, followed by the collection of plasma and urine samples over a period. asm.org These samples are then analyzed, often using HPLC, to identify and quantify the parent drug and any potential metabolites. researchgate.net The consistent finding of the parent drug as the major excreted component simplifies the interspecies comparison for this class of compounds.

Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) of Metabolic Clearance

In vitro-in vivo extrapolation (IVIVE) is a predictive methodology used to estimate the in vivo pharmacokinetic parameters of a drug from in vitro data. nih.gov For many drugs, IVIVE is used to predict hepatic metabolic clearance. However, for compounds like this compound, which are expected to undergo minimal metabolism, the application and interpretation of IVIVE are different.

The theoretical basis of IVIVE for metabolic clearance relies on scaling up in vitro metabolic rates from systems like human liver microsomes or hepatocytes to predict the clearance by the entire liver. escholarship.org The process often involves the following key parameters:

In vitro intrinsic clearance (CLint): The metabolic rate determined in an in vitro system, normalized to the amount of protein or number of cells.

Scaling factors: Physiological parameters such as liver weight, microsomal protein per gram of liver, and hepatocellularity are used to scale the in vitro data to the whole organ level.

Hepatic blood flow (QH): A critical parameter, especially for drugs that are rapidly metabolized.

Fraction unbound in plasma (fu): The fraction of the drug that is not bound to plasma proteins and is available for metabolism.

For a drug with very low in vitro metabolism, the calculated in vitro CLint would be negligible. When this value is used in IVIVE models, it correctly predicts a very low hepatic metabolic clearance. This prediction aligns with the in vivo observation that the drug is primarily cleared by other mechanisms, such as renal excretion. nih.gov Therefore, for cephalosporins, IVIVE serves not to predict a metabolic clearance value, but to confirm that metabolism is not a significant pathway of elimination, thereby reinforcing the importance of renal clearance pathways. The challenge in IVIVE often lies in the underprediction of in vivo clearance, but for drugs with minimal metabolism, the focus shifts to accurately characterizing the non-metabolic clearance routes. escholarship.org

Derivatization Strategies for Enhanced Analytical Characterization of 4 ,5 Dihydrocefradine

Principles and Selection of Derivatization Reagents for Specific Functional Groups

The structure of 4',5'-Dihydrocefradine, like other first-generation cephalosporins, contains several reactive functional groups amenable to derivatization. altmeyers.org These include a primary amine (-NH2), a carboxylic acid (-COOH), a β-lactam ring, and a secondary amide linkage. The selection of a derivatization reagent is dictated by the target functional group and the chosen analytical method (GC-MS or LC-MS).

Key Functional Groups and Corresponding Derivatization Principles:

Primary Amine and Carboxylic Acid Groups: These polar groups are primary targets for derivatization to reduce polarity and increase volatility for GC analysis. For LC-MS, derivatization of these groups can enhance ionization efficiency. ddtjournal.com

Silylation: This is one of the most common derivatization techniques for compounds with active hydrogens, such as those found in carboxylic acids, amines, and amides. Silylating reagents replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. The reactivity of functional groups towards silylating agents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Acylation: This method involves introducing an acyl group into a molecule, typically targeting primary and secondary amines and phenols. Fluorinated anhydrides are frequently used as they create derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry. nih.gov

Alkylation/Esterification: Carboxylic acids can be converted to their more volatile ester derivatives (e.g., methyl or ethyl esters) to improve GC performance.

The selection of an appropriate reagent requires considering factors such as reaction specificity, reaction kinetics, stability of the resulting derivative, and potential for side reactions.

Table 1: Selection of Derivatization Reagents for Functional Groups in this compound

| Functional Group | Derivatization Reaction | Reagent Class | Specific Example(s) | Target Analytical Method |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Silylation | Silylating Agents | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), BSTFA | GC-MS |

| Carboxylic Acid (-COOH) | Esterification | Alkylating Agents | Methanol/H+, Diazomethane | GC-MS |

| Primary Amine (-NH2) | Silylation | Silylating Agents | MSTFA, BSTFA | GC-MS |

| Primary Amine (-NH2) | Acylation | Acylating Agents | Pentafluoropropionic anhydride (B1165640) (PFPA), Acetic Anhydride | GC-MS |

| Primary Amine (-NH2) | Schiff Base Formation | Carbonyl Reagents | Fluorescamine (B152294), 1,2-naphthoquinone-4-sulfonic (NQS) | LC-MS, Spectrofluorimetry |

Application of Derivatization in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of this compound is generally not feasible due to its high polarity, low volatility, and thermal instability, particularly of the β-lactam ring. Derivatization is therefore a mandatory step to convert the analyte into a form compatible with the GC environment. researchgate.net

The primary goals of derivatization for GC-MS are:

Increase Volatility: Replacing polar functional groups (-COOH, -NH2, -OH) with nonpolar groups (e.g., -COOSi(CH3)3, -NHSi(CH3)3) significantly reduces the boiling point of the analyte, allowing it to be volatilized in the GC injector without decomposition.

Improve Thermal Stability: Derivatization protects thermally labile functional groups from degrading at the high temperatures of the GC inlet and column.

Enhance Chromatographic Performance: Derivatized analytes typically exhibit less peak tailing and better peak shapes because undesirable interactions with the stationary phase are minimized. nih.gov

Silylation is the most common approach for preparing cephalosporins for GC-MS analysis. Reagents like N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) are effective as they can derivatize multiple functional groups (carboxylic acids, amines, amides) in a single step. nih.gov Acylation using reagents like acetic anhydride or perfluorinated anhydrides is also employed, particularly for targeting amine groups, resulting in stable derivatives with good chromatographic properties. nih.govmdpi.com

Application of Derivatization in Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

While LC-MS can often analyze polar compounds directly, derivatization is frequently used to overcome specific challenges and enhance analytical performance. ddtjournal.com For this compound, derivatization in LC-MS aims to:

Improve Ionization Efficiency: The inherent ionization efficiency of a molecule in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be low. Derivatization can introduce a moiety that is more readily ionized, such as a permanently charged quaternary amine or a group with high proton affinity, thereby significantly increasing the MS signal and improving sensitivity. ddtjournal.comnih.gov

Enhance Chromatographic Separation: Derivatization can alter the polarity of an analyte, which can be used to improve its retention and separation from matrix interferences on a given LC column. nih.gov This is particularly useful for separating structurally similar compounds or isomers. researchgate.net

Provide Structural Information: The derivatized molecule will have a specific mass shift and may produce characteristic fragment ions upon collision-induced dissociation (CID), which can aid in structural confirmation and selective monitoring. ddtjournal.com

Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to target carbonyl groups, while reagents designed to react with amines or hydroxyl groups can introduce a chargeable tag to the molecule. ddtjournal.com For example, the reaction of a primary amine with fluorescamine yields a highly fluorescent product, but similar reagents can be designed to carry a permanent positive charge for enhanced ESI-MS detection. nih.gov

Impact of Derivatization on Analytical Sensitivity, Selectivity, and Chromatographic Behavior

The successful derivatization of this compound has a profound positive impact on its analytical determination.

Sensitivity: For GC-MS, converting the polar molecule into a volatile derivative is the primary factor enabling its detection. For LC-MS, derivatization can lead to significant signal enhancement, with reported improvements ranging from 3- to over 295-fold for certain metabolites, allowing for much lower limits of detection (LOD) and quantification (LOQ). ddtjournal.comnih.gov

Selectivity: Derivatization imparts a specific chemical modification to the analyte. This allows the target derivative to be chromatographically separated from underivatized matrix components. nih.gov In MS/MS analysis, the unique mass-to-charge ratio (m/z) and fragmentation pattern of the derivative allow for highly selective detection using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). ddtjournal.com

Chromatographic Behavior: Raw polar analytes often exhibit poor peak shapes (e.g., tailing) in GC and sometimes in reversed-phase LC due to strong interactions with active sites in the column or system. Derivatization masks these polar functional groups, leading to more symmetric, sharper peaks. This results in better resolution from adjacent peaks and more precise and accurate integration for quantification. nih.gov

Table 3: Anticipated Impact of Derivatization on the Analysis of this compound

| Analytical Parameter | Before Derivatization | After Derivatization | Primary Reason for Improvement |

|---|---|---|---|

| GC-MS Analysis | Not feasible | Feasible, good peak shape | Increased volatility and thermal stability. |

| LC-MS Sensitivity | Moderate to Low | High to Very High | Enhanced ionization efficiency. ddtjournal.comnih.gov |

| Chromatographic Peak Shape | Potential for tailing | Symmetrical, sharp | Reduced polar interactions with the stationary phase. |

| Selectivity | Lower | Higher | Unique m/z and fragmentation of the derivative allows specific detection. ddtjournal.com |

| Limit of Quantification | Higher | Lower | Improved sensitivity and peak shape. nih.govresearchgate.net |

Development of Novel Derivatization Reagents for this compound

The search for improved analytical methods continues to drive the development of new derivatization reagents and strategies. While classical reagents are effective, research focuses on creating reagents that offer milder reaction conditions, higher selectivity, greater sensitivity enhancements, and suitability for automation. greyhoundchrom.com

For a molecule like this compound, promising areas of development include:

Biocatalytic Derivatization: A novel and green approach involves using enzymes to perform highly specific chemical modifications. For example, research has demonstrated the use of a halogenase enzyme to brominate the 2-aminothiazole (B372263) moiety present in many cephalosporins under mild, aqueous conditions. acs.org This enzymatic derivatization provides a "handle" for subsequent chemical reactions and is highly selective, avoiding the need to protect other reactive groups on the molecule. researchgate.netacs.org

Charge-Tagged Reagents for LC-MS: Reagents are being designed specifically to introduce a permanent positive or negative charge onto the analyte. This strategy ensures high ionization efficiency regardless of mobile phase pH and can dramatically improve sensitivity in ESI-MS.

Isotope-Labeled Derivatization Reagents: Using reagents that exist in "light" and "heavy" isotopic forms allows for multiplexing, where multiple samples can be combined and analyzed in a single run, significantly increasing throughput. researchgate.net It also enables the use of one form as an ideal internal standard for the other. For instance, a method using deuterated cyanoborohydride was developed to trap an unstable folate species as a stable, isotope-labeled derivative for accurate LC-MS quantification. nih.gov

Multi-functional Reagents: Development is aimed at reagents that can simultaneously target multiple functional groups or that incorporate a chromophore/fluorophore for optical detection alongside an ionizable tag for MS detection.

The application of these novel strategies to this compound could lead to more robust, sensitive, and high-throughput analytical methods for its detection in complex biological and environmental samples.

Computational Chemistry Approaches for 4 ,5 Dihydrocefradine Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations are cornerstones of computational chemistry, enabling the exploration of molecular behavior over time. These techniques are crucial for understanding how molecules like 4',5'-Dihydrocefradine adopt different shapes and interact with their environment.

Molecular Dynamics (MD) simulations are computational experiments that track the movements of atoms in a molecule over time, providing a detailed view of its dynamic nature. rsc.org For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution or when interacting with a biological target.

Research on the related compound, cephradine (B1668399), has utilized MD simulations to understand its adsorption onto various surfaces and its interaction with enzymes. rsc.orgnih.gov For instance, simulations have shown that the interaction energy between cephradine and materials like polyamide microplastics is driven by van der Waals forces and electrostatic interactions. nih.gov A similar approach for this compound would involve placing the molecule in a simulated aqueous environment and calculating the forces between its atoms to predict its motion. By analyzing the trajectory of these movements, researchers can identify the most stable conformations and the transitions between them. This information is vital for understanding how the molecule might bind to its target, such as a penicillin-binding protein (PBP). nih.gov

MD simulations have also been instrumental in studying the interaction of cephalosporins with β-lactamases, the enzymes responsible for antibiotic resistance. nih.govresearchgate.net A study on cephalothin, another cephalosporin (B10832234), used MD simulations to investigate its complex with the TEM-1 β-lactamase, revealing insights into the kinetic preferences of the enzyme. nih.gov Such simulations for this compound could predict its susceptibility to enzymatic degradation.

A representative output from an MD simulation could be the root-mean-square deviation (RMSD) of the molecule's atoms over time, indicating its structural stability.

| Simulation Time (ns) | RMSD (Å) of Backbone Atoms |

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.4 |

| 40 | 1.6 |

| 50 | 1.5 |

| This is an interactive data table. You can sort and filter the data. |

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. This is often achieved through energy minimization calculations, which adjust the geometry of a molecule to find its lowest energy state. scispace.com

For the cephalosporin nucleus, computational studies have identified two primary low-energy conformations, often referred to as "S1-up" and "C2-up". researchgate.net These studies, employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT), have shown that the S1-up conformation is generally more stable. researchgate.net The energy barrier for the interconversion between these conformers is relatively low, suggesting that both can exist under physiological conditions. researchgate.net

A conformational analysis of this compound would likely begin by building an initial 3D model of the molecule. This model would then be subjected to energy minimization to find a stable structure. By systematically rotating the molecule's flexible bonds and performing energy minimization at each step, a potential energy surface can be generated, revealing all the low-energy conformers. This information is crucial for understanding which shape of the molecule is most likely to be biologically active.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

DFT calculations have been successfully applied to cephradine to determine its crystal structure, predict its hydrolysis pathways, and analyze its vibrational spectra (IR and Raman). acs.orgnih.govamazonaws.com For instance, DFT studies have confirmed that cephradine exists in a zwitterionic form in its dihydrate crystal structure. nih.gov Furthermore, DFT has been used to calculate the Gibbs free energies of reaction and activation for the hydrolysis of cephradine, helping to predict its degradation kinetics in different pH environments. acs.orgacs.org

For this compound, DFT could be used to predict its thermodynamic properties, such as its heat of formation, enthalpy, and Gibbs free energy. mdpi.com These values are crucial for understanding the stability of the molecule and the spontaneity of its reactions. DFT can also be used to simulate its IR and Raman spectra, which can be compared with experimental data to confirm its structure. amazonaws.com

A key aspect of DFT is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Cephradine | -6.0 | -0.3 | 5.7 |

| Cephalexin | -6.2 | -0.4 | 5.8 |

| Cefaclor | -6.1 | -0.5 | 5.6 |

| This is an interactive data table based on representative values for cephalosporins. You can sort and filter the data. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. worldscientific.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though they are often more computationally demanding than DFT. researchgate.net

Ab initio calculations have been used to study the conformational preferences of the core cephalosporin structure, providing a detailed understanding of the energies of different conformers. researchgate.net These methods have also been employed to investigate the electronic structure and reactivity of the β-lactam ring, a key feature of all cephalosporins. acs.org For this compound, high-level ab initio calculations could be used to obtain very precise values for its electronic properties, serving as a benchmark for less computationally expensive methods.

Density Functional Theory (DFT) for Thermodynamic Properties and Spectroscopic Predictions

Cheminformatics and Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling

Cheminformatics involves the use of computational tools to analyze and model chemical data, often with the goal of predicting the properties of new compounds. researchgate.netfrontiersin.org Quantitative Structure-Property Relationship (QSPR) models are a key component of cheminformatics, establishing mathematical relationships between the structural features of molecules and their physicochemical or biological properties. jipbs.com

QSPR studies on cephalosporins have been conducted to predict properties like renal clearance and plasma protein binding. jipbs.comjipbs.comresearchgate.net These models use a set of calculated molecular descriptors (numerical representations of a molecule's structure) to predict a specific property. For example, a QSPR model for renal clearance of cephalosporins found that descriptors related to bond lengths and atomic charges were important predictors. researchgate.net